1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

Metabolic Stability Drug Discovery Isosteric Replacement

Replace metabolically labile tert-butyl groups with this validated CF3-cyclobutane diol bioisostere. The 1-trifluoromethyl-cyclobutyl fragment preserves bioactivity while enhancing metabolic resistance in drug and agrochemical scaffolds. Dual hydroxyl handles enable clean, orthogonal derivatization. Unlike non-fluorinated cyclobutyl diols, the CF3 group modulates pKa and logP for rational property-based design. Specified as 95% pure solid to minimize batch variability in biological assays and bioconjugation.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 2244721-26-2
Cat. No. B1489614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
CAS2244721-26-2
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C(F)(F)F)(O)O
InChIInChI=1S/C6H9F3O2/c7-6(8,9)5(10,11)4-2-1-3-4/h4,10-11H,1-3H2
InChIKeyGSTHYFLQXVSNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol (CAS 2244721-26-2) – Fluorinated Cyclobutyl Building Block for Medicinal Chemistry and Isosteric Replacement


1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol is a fluorinated organic building block featuring a cyclobutyl group substituted with a trifluoroethane-1,1-diol moiety . This compound belongs to the class of trifluoromethyl-cyclobutane (CF3-cyclobutane) derivatives, which have emerged as valuable isosteric replacements for the tert-butyl group in drug discovery and agrochemical programs [1]. Its unique structure combines the conformational rigidity of cyclobutane with the electronic and steric effects of the trifluoromethyl group, enabling fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and acidity/basicity [2]. As a diol, it provides two hydroxyl handles for further derivatization, making it a versatile intermediate in the synthesis of more complex bioactive molecules.

Critical Differentiation: Why 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol Cannot Be Substituted by Other Cyclobutyl or Trifluoromethyl Diols


The physicochemical and biological profile of 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol is exquisitely sensitive to both the cyclobutyl ring substitution pattern and the presence of the trifluoromethyl group. Studies on related CF3-cyclobutane building blocks demonstrate that even minor structural modifications—such as altering the position of substituents on the cyclobutane ring or changing the fluoroalkyl group—result in significant shifts in key parameters including dissociation constants (pKa), lipophilicity (logP), steric size, and metabolic stability [1][2]. Consequently, substituting this compound with a generic cyclobutyl diol or a non-cyclobutyl trifluoroethane diol without empirical validation risks compromising target binding affinity, pharmacokinetic properties, or synthetic tractability in downstream applications. The quantitative evidence presented below establishes the specific differentiation parameters that justify the selection of this precise compound over its closest analogs.

Quantitative Differentiation Evidence for 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol (CAS 2244721-26-2) vs. tert-Butyl and Non-Fluorinated Analogs


Enhanced Metabolic Stability Relative to tert-Butyl Group in Bioactive Scaffolds

The 1-trifluoromethyl-cyclobutyl fragment present in 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol demonstrates enhanced resistance to metabolic clearance compared to the widely used tert-butyl group when incorporated into commercial drug and agrochemical scaffolds [1]. While the trifluoromethyl-cyclobutyl group exhibits a slightly larger steric size and moderately increased lipophilicity, it preserves the original mode of bioactivity while improving metabolic stability in multiple evaluated cases [1].

Metabolic Stability Drug Discovery Isosteric Replacement

Precise Physicochemical Tuning via Trifluoromethyl Group on Cyclobutane: pKa and logP Modulation

The introduction of a trifluoromethyl group onto a cyclobutane ring significantly modulates both acidity/basicity (pKa) and lipophilicity (logP) relative to non-fluorinated cyclobutane counterparts [1]. Measurements on related 1,2-disubstituted CF3-cyclobutane building blocks demonstrate that the fluoroalkyl substituent provides a tunable handle for optimizing these critical drug-like properties [1].

Physicochemical Properties Lipophilicity Acid-Base Character

Defined Purity and Solid Physical Form for Reproducible Synthesis

The commercially available compound is supplied as a solid with a purity specification of 95% (HPLC) , whereas many generic cyclobutyl diol alternatives are offered as liquids or lower-purity materials. The defined solid form and high purity are essential for achieving reproducible yields and avoiding side reactions in multistep synthetic sequences.

Chemical Purity Reproducibility Solid Form

Optimal Use Cases for 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol Based on Differential Evidence


Medicinal Chemistry: Isosteric Replacement of tert-Butyl Groups to Improve Metabolic Stability

Researchers seeking to replace metabolically labile tert-butyl groups in lead compounds should prioritize this building block. As demonstrated in comparative studies, the 1-trifluoromethyl-cyclobutyl fragment preserves bioactivity while enhancing resistance to metabolic clearance in multiple drug and agrochemical scaffolds [1]. The diol functionality provides two orthogonal synthetic handles for incorporation into diverse molecular architectures.

Physicochemical Property Optimization: Fine-Tuning pKa and logP in Cyclobutane-Containing Scaffolds

When precise control over acidity/basicity and lipophilicity is required, this fluorinated diol offers a validated entry point to the CF3-cyclobutane class. Direct comparisons with non-fluorinated cyclobutanes show significant modulation of pKa and logP values, enabling rational property-based design without extensive synthetic exploration [2].

Chemical Biology and Probe Synthesis: High-Purity Solid Building Block for Reproducible Conjugation

For the synthesis of chemical probes or bioconjugates where reproducibility and purity are paramount, this compound's defined solid form and 95% purity specification reduce batch-to-batch variability. The dual hydroxyl groups allow for clean derivatization, minimizing side products in sensitive biological assays.

Agrochemical Discovery: Metabolic Stability Enhancement in Crop Protection Agents

In agrochemical research, where field stability and metabolic resistance are critical, the trifluoromethyl-cyclobutyl fragment has been validated in commercial agrochemical scaffolds [1]. This diol serves as a convenient precursor for incorporating the stability-enhancing group into novel herbicidal or fungicidal leads.

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